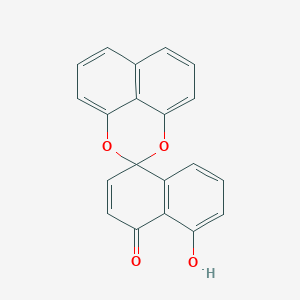
Palmarumycin CP(1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
パルママイシン誘導体1は、抗真菌性、抗菌性、抗腫瘍性、抗癌性、抗寄生虫性、抗炎症性、細胞毒性などの幅広い生物活性で知られるスピロビスナフタレンファミリーのメンバーです 。これらの化合物は通常、真菌や植物から単離され、生物活性に貢献するユニークな構造的特徴を持っています。
準備方法
パルママイシン誘導体1の合成には、いくつかの重要なステップが含まれます。
出発物質: 合成は、1,8-ジヒドロキシナフタレンと5-メトキシテトラロンから始まります.
エポキシ化: 最初のステップは、N-ベンジルシンコニニウムクロリド触媒によるエポキシ化です.
開環と脱離: 最後のステップには、セリウム(III)クロリド水和物による環状α、β-エポキシケトンの位置選択的開環と脱離が含まれます.
これらのステップは、特定の反応条件下で行われ、目的の生成物を高い収率と純度で得られるようにします。 合成全体の収率は、1.0%から17.4%の範囲です .
化学反応の分析
パルママイシン誘導体1は、次のようなさまざまな化学反応を受けます。
これらの反応から生成される主要な生成物には、さまざまな生物活性を持つパルママイシンの誘導体が含まれます .
4. 科学研究への応用
パルママイシン誘導体1は、いくつかの科学研究への応用があります。
科学的研究の応用
In Vivo Studies
Studies have demonstrated the efficacy of Palmarumycin CP(1) analogs in various animal models. For instance, PX-916, a water-soluble prodrug of Palmarumycin CP(1), has shown promising results in inhibiting tumor growth across several xenograft models. The administration of PX-916 resulted in significant reductions in tumor size and improved survival rates in treated animals .
Antifungal Applications
Palmarumycin CP(1) also exhibits potent antifungal activity against various phytopathogens. Its structural analogs have been synthesized and tested for their efficacy against fungi such as Rhizoctonia solani and Pythium piricola. These studies reveal that modifications to the methoxy groups on the compound can enhance antifungal potency without significantly altering its mechanism of action .
Synthesis and Structure-Activity Relationship (SAR)
The total synthesis of Palmarumycin CP(1) and its derivatives has been achieved through various synthetic pathways, including Friedel-Crafts acylation and direct acetalization methods. These synthetic efforts have facilitated the exploration of SAR, allowing researchers to identify key structural features that contribute to its biological activity .
Case Studies and Research Findings
作用機序
パルママイシン誘導体1の作用機序には、特定の分子標的や経路との相互作用が関与しています。
類似化合物との比較
パルママイシン誘導体1は、特定の構造的特徴と生物活性のために、他の類似化合物とは異なります。
結論として、パルママイシン誘導体1は、そのユニークな構造的特徴と幅広い生物活性により、さまざまな科学研究分野で大きな可能性を秘めた化合物です。
生物活性
Palmarumycin CP(1) is a naphthoquinone spiroketal compound derived from fungal metabolites, particularly noted for its significant biological activities, including antitumor and antifungal properties. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.
1. Chemical Structure and Synthesis
Palmarumycin CP(1) belongs to the class of spirobisnaphthalenes, characterized by a unique spiroketal structure. The total synthesis of palmarumycin CP(1) has been achieved through various methodologies, including direct acetalization and oxidative cyclization processes. The synthetic approaches have been optimized to produce derivatives with enhanced biological activities.
Table 1: Summary of Synthesis Methods for Palmarumycin CP(1)
| Methodology | Description |
|---|---|
| Direct Acetalization | Economical approach yielding high purity and yield of palmarumycin derivatives. |
| Oxidative Cyclization | Utilizes oxidative conditions to form the spiroketal structure from naphthalene precursors. |
| Biomimetic Synthesis | Mimics natural biosynthetic pathways to construct complex structures efficiently. |
2.1 Antitumor Activity
Palmarumycin CP(1) has been identified as a potent inhibitor of thioredoxin reductase-1 (TrxR-1), an enzyme implicated in cancer cell proliferation and survival. The inhibition of TrxR-1 disrupts the redox balance within cells, leading to increased apoptosis in tumor cells.
Key Findings:
- IC50 Values: Inhibition of human TrxR-1 by palmarumycin CP(1) has an IC50 value of 0.35 μM, while it inhibits MCF-7 breast cancer cell growth with an IC50 of 1.0 μM .
- Mechanism: The compound's mechanism involves blocking TrxR-1 activity, which is crucial for maintaining the reduced state of thioredoxin-1 (Trx-1), thus promoting apoptosis in cancer cells .
Table 2: Inhibition Potency of Palmarumycin CP(1) and Analogues
| Compound | Inhibition of TrxR-1 IC50 (μM) | Inhibition of MCF-7 Cell Growth IC50 (μM) |
|---|---|---|
| Palmarumycin CP(1) | 0.35 | 1.0 |
| PX-916 | 0.28 | 3.1 |
| PX-960 | 0.27 | 4.1 |
2.2 Antifungal Activity
In addition to its antitumor properties, palmarumycin CP(1) exhibits significant antifungal activity against various phytopathogens. This activity is attributed to its ability to inhibit fungal cell growth.
Case Studies:
- Fungal Inhibition: Palmarumycin derivatives have shown effectiveness against pathogens like Fusarium oxysporum and Rhizoctonia solani. For instance, certain analogues displayed EC50 values as low as 9.34 µg/mL against P. piricola .
Table 3: Antifungal Efficacy of Palmarumycin Derivatives
| Compound | Target Pathogen | EC50 (µg/mL) |
|---|---|---|
| Palmarumycin CP(17) | P. piricola | 9.34 |
| Palmarumycin CP(17) | R. solani | 12.35 |
3. Mechanistic Insights
The mechanism underlying the biological activity of palmarumycin CP(1) involves its interaction with cellular redox systems, particularly through the inhibition of TrxR-1, leading to oxidative stress in cancer cells and fungi alike.
Research Findings:
特性
CAS番号 |
159933-90-1 |
|---|---|
分子式 |
C20H12O4 |
分子量 |
316.3 g/mol |
IUPAC名 |
8'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,4'-naphthalene]-1'-one |
InChI |
InChI=1S/C20H12O4/c21-14-7-3-6-13-19(14)15(22)10-11-20(13)23-16-8-1-4-12-5-2-9-17(24-20)18(12)16/h1-11,21H |
InChIキー |
LVOXAJYEGVDSQA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)OC4(C=CC(=O)C5=C4C=CC=C5O)OC3=CC=C2 |
正規SMILES |
C1=CC2=C3C(=C1)OC4(C=CC(=O)C5=C4C=CC=C5O)OC3=CC=C2 |
Key on ui other cas no. |
159933-90-1 |
同義語 |
palmarumycin CP(1) palmarumycin CP1 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















